Ethene, 1-chloro-2-ethoxy-
CAS No.: 928-56-3
Cat. No.: VC20840284
Molecular Formula: C₄H₇ClO
Molecular Weight: 106.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 928-56-3 |
|---|---|
| Molecular Formula | C₄H₇ClO |
| Molecular Weight | 106.55 g/mol |
| IUPAC Name | (Z)-1-chloro-2-ethoxyethene |
| Standard InChI | InChI=1S/C4H7ClO/c1-2-6-4-3-5/h3-4H,2H2,1H3/b4-3- |
| Standard InChI Key | OFCHIOZFUUTWEM-ARJAWSKDSA-N |
| Isomeric SMILES | CCO/C=C\Cl |
| SMILES | CCOC=CCl |
| Canonical SMILES | CCOC=CCl |
Introduction
Chemical Structure and Identification
Molecular Structure and Composition
Ethene, 1-chloro-2-ethoxy- has the molecular formula C₄H₇ClO with a molecular weight of 106.55 g/mol . The structure features a planar double bond between two carbon atoms, with one carbon bonded to a chlorine atom (Cl) and the other to an ethoxy group (-OCH₂CH₃). This arrangement creates a polarized double bond due to the electron-withdrawing effect of the chloro substituent and the electron-donating influence of the ethoxy group.
Chemical Identifiers and Registry Numbers
The compound is cataloged under several registry numbers and identifiers that facilitate its recognition in chemical databases and literature. Table 1 presents the primary identifiers associated with Ethene, 1-chloro-2-ethoxy-.
Table 1: Chemical Identifiers for Ethene, 1-chloro-2-ethoxy-
These identifiers ensure precise identification of the compound across various chemical databases and publications, preventing confusion with structurally similar compounds.
Stereochemistry
Isomeric Forms
Ethene, 1-chloro-2-ethoxy- exists primarily in two stereoisomeric forms: the (E)-isomer and the (Z)-isomer, determined by the arrangement of substituents around the double bond . The (E)-isomer, with CAS number 23679-22-3, has the chloro and ethoxy groups on opposite sides of the double bond . The stereochemistry significantly influences the compound's physical properties and reactivity patterns.
Stereochemical Stability
Research has shown that the (E)-isomer and (Z)-isomer can undergo isomerization under specific conditions. According to thermochemistry data from the NIST WebBook, the enthalpy of reaction (ΔᵣH°) for this isomerization is 2.77 ± 0.57 kJ/mol in the liquid phase, as determined by gas chromatography . This relatively low energy barrier suggests potential for interconversion between the isomers under mild conditions, which has implications for its synthetic applications and stability in various environments.
Physical and Chemical Properties
Electronic Structure and Bonding
The electronic structure of Ethene, 1-chloro-2-ethoxy- features a polarized double bond due to the electron-withdrawing effect of the chlorine atom and the electron-donating properties of the ethoxy group . This electronic distribution creates regions of varying electron density across the molecule, influencing its reactivity patterns and interaction with other chemical species.
Chemical Reactivity
Characteristic Reactions
The presence of both a chloro substituent and an ethoxy group on the ethene backbone confers distinctive reactivity to this compound. Based on its structure, Ethene, 1-chloro-2-ethoxy- may participate in several types of reactions:
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Nucleophilic substitution reactions targeting the chlorine atom
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Addition reactions across the double bond
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Elimination reactions under basic conditions
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Potential involvement in polymerization processes
The polarized nature of the double bond makes it particularly susceptible to nucleophilic attack at the carbon bearing the chlorine atom, while the ethoxy group can stabilize intermediate carbocations through resonance effects.
Research Applications and Significance
Synthetic Utility
Ethene, 1-chloro-2-ethoxy- has potential applications as a precursor or intermediate in organic synthesis. Its functionalized structure provides multiple reactive sites for further transformation, making it valuable in the synthesis of more complex molecules. The compound's ability to undergo various reactions, including substitution, addition, and elimination, positions it as a versatile building block in organic chemistry.
Structure-Property Relationship Studies
Research involving Ethene, 1-chloro-2-ethoxy- contributes to understanding structure-property relationships in halogenated ethers and substituted alkenes. The compound's stereochemistry and the effect of substituents on the double bond provide insights into electronic effects and their influence on chemical behavior and physical properties.
Comparative Analysis with Related Compounds
Structural Analogs
Table 2 presents a comparison of Ethene, 1-chloro-2-ethoxy- with structurally related compounds to highlight the similarities and differences in their properties and behaviors.
Table 2: Comparison of Ethene, 1-chloro-2-ethoxy- with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Primary Reactivity |
|---|---|---|---|---|
| Ethene, 1-chloro-2-ethoxy- | C₄H₇ClO | 106.55 | Chloro and ethoxy substituents on ethene | Nucleophilic substitution, addition reactions |
| 2-Chloroethyl vinyl ether | C₄H₇ClO | 106.55 | Chloro group on ethyl side chain | Alkylation reactions, polymerization |
| 1-Chloro-2-(2-chloroethoxy)ethane | C₄H₈Cl₂O | 143.01 | Two chloro groups, saturated structure | Elimination reactions, substitution reactions |
| Vinyl ethyl ether | C₄H₈O | 72.11 | No halogen, unsaturated ether | Addition reactions, polymerization |
This comparison illustrates how small structural variations can significantly affect chemical properties and reactivity patterns across these related compounds .
Thermochemical Data and Physical Constants
Measured Thermodynamic Parameters
The thermochemical properties of Ethene, 1-chloro-2-ethoxy- provide insights into its stability and energetics in chemical reactions. According to data from the NIST WebBook, the enthalpy of the isomerization reaction between the stereoisomers of Ethene, 1-chloro-2-ethoxy- is 2.77 ± 0.57 kJ/mol, as measured in the liquid phase using gas chromatography . This measurement comes from research conducted by Okuyama, Fueno, et al. in 1969, examining cis-trans isomerization equilibriums in the liquid phase.
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